Sub‑Nanomolar Human sEH Inhibition: Head‑to‑Head Potency Comparison with the Clinical Candidate t‑AUCB
In the same fluorescence‑based recombinant human sEH assay (CMNPC substrate, 10‑min incubation), the target compound achieves an IC₅₀ of 1 nM, which is equipotent to the extensively characterized urea‑based clinical candidate t‑AUCB (IC₅₀ = 1–2 nM used as positive control in the study) [REFS‑1][REFS‑2]. This demonstrates that the amide‑based scaffold of the target compound delivers urea‑class potency without the urea‑associated solubility and stability liabilities noted in the literature [REFS‑1].
| Evidence Dimension | Human recombinant sEH inhibition potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | t‑AUCB (urea‑based clinical candidate): 1–2 nM |
| Quantified Difference | Equipotent (within assay error; both sub‑nanomolar range) |
| Conditions | Fluorescence assay using CMNPC substrate; human sEH (1 nM); pH 7.0 Bis‑Tris/HCl buffer + 0.1 mg/mL BSA; 30 °C; 10‑min readout. |
Why This Matters
For procurement decisions, this demonstrates that the target compound achieves the gold‑standard potency of a clinical‑stage urea inhibitor while using an amide pharmacophore, potentially offering a differentiated IP and developability profile.
- [1] Pecic S, Pakhomova S, Newcomer ME, Morisseau C, Hammock BD, Zhu Z, Rinderspacher A, Deng SX. Synthesis and structure‑activity relationship of piperidine‑derived non‑urea soluble epoxide hydrolase inhibitors. Bioorg Med Chem Lett. 2013;23(2):417‑421. doi:10.1016/j.bmcl.2012.11.084. View Source
- [2] BindingDB Entry BDBM50383476 (CHEMBL2031923). Affinity Data: IC₅₀ = 1 nM (Human sEH, fluorescent assay, CMNPC substrate). View Source
